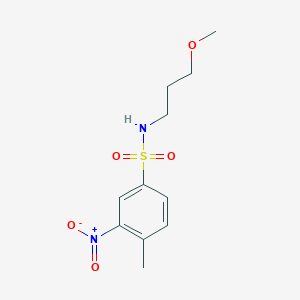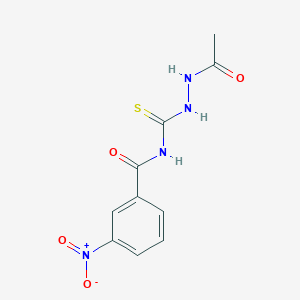
N-(3-methoxypropyl)-4-methyl-3-nitrobenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-methoxypropyl)-4-methyl-3-nitrobenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxypropyl)-4-methyl-3-nitrobenzenesulfonamide typically involves the nitration of 4-methylbenzenesulfonamide followed by the introduction of the 3-methoxypropyl group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then reacted with 3-methoxypropylamine in the presence of a suitable base, such as sodium hydroxide, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
N-(3-methoxypropyl)-4-methyl-3-nitrobenzenesulfonamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Substitution: The methoxypropyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Potassium permanganate in an acidic or basic medium.
Major Products Formed
Reduction: 4-amino-N-(3-methoxypropyl)-3-nitrobenzenesulfonamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 4-methyl-3-nitrobenzenesulfonic acid derivatives.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties due to the presence of the sulfonamide group.
Medicine: Explored for its potential use in drug development, particularly as an antimicrobial or anti-inflammatory agent.
Industry: Utilized in the development of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of N-(3-methoxypropyl)-4-methyl-3-nitrobenzenesulfonamide is not fully elucidated, but it is believed to involve the inhibition of enzyme activity through the sulfonamide group. Sulfonamides typically act by mimicking the structure of para-aminobenzoic acid (PABA), thereby inhibiting the synthesis of folic acid in microorganisms, which is essential for their growth and replication.
相似化合物的比较
Similar Compounds
4-methylbenzenesulfonamide: Lacks the nitro and methoxypropyl groups, making it less reactive.
N-(3-methoxypropyl)benzenesulfonamide: Lacks the nitro group, which reduces its potential antimicrobial activity.
4-nitrobenzenesulfonamide: Lacks the methoxypropyl and methyl groups, affecting its solubility and reactivity.
Uniqueness
N-(3-methoxypropyl)-4-methyl-3-nitrobenzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the nitro group enhances its potential as an antimicrobial agent, while the methoxypropyl group improves its solubility and bioavailability.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
N-(3-methoxypropyl)-4-methyl-3-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O5S/c1-9-4-5-10(8-11(9)13(14)15)19(16,17)12-6-3-7-18-2/h4-5,8,12H,3,6-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNBUBZRKFYCKPY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCCCOC)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(2-Methoxyphenyl)-3-[(4-methylphenyl)sulfonylamino]urea](/img/structure/B410650.png)
![N-{[2-(2-butoxybenzoyl)hydrazino]carbothioyl}propanamide](/img/structure/B410652.png)
![N-[(2-benzoylhydrazino)carbothioyl]propanamide](/img/structure/B410654.png)
![N-{[2-(4-bromobenzoyl)hydrazino]carbothioyl}propanamide](/img/structure/B410656.png)
![N-[[(2-phenylmethoxybenzoyl)amino]carbamothioyl]propanamide](/img/structure/B410658.png)
![N-{[2-(4-propoxybenzoyl)hydrazino]carbothioyl}propanamide](/img/structure/B410659.png)
![4-methyl-N-[(2-propionylhydrazino)carbothioyl]benzamide](/img/structure/B410661.png)
![N-({2-[4-(benzyloxy)benzoyl]hydrazino}carbothioyl)propanamide](/img/structure/B410662.png)
![N-[(2-{3-nitrobenzoyl}hydrazino)carbothioyl]-4-methylbenzamide](/img/structure/B410663.png)
![N-[(2-{4-nitrobenzoyl}hydrazino)carbothioyl]-4-methylbenzamide](/img/structure/B410664.png)
![4-Methyl-N-[N'-(2-nitro-benzoyl)-hydrazinocarbothioyl]-benzamide](/img/structure/B410666.png)
![4-nitro-N-[(2-propionylhydrazino)carbothioyl]benzamide](/img/structure/B410668.png)
![4-methyl-N-[(2-pentanoylhydrazino)carbothioyl]benzamide](/img/structure/B410670.png)

